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Compound of Interest

Compound Name: Indan-2,2-dicarboxylic acid

Cat. No.: B1295680 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for indan-
2,2-dicarboxylic acid. Due to the limited availability of experimentally derived spectra in public

databases, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, alongside

expected characteristic absorptions in Infrared (IR) spectroscopy and anticipated fragmentation

patterns in Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data

are also included to facilitate laboratory work.

Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for indan-2,2-
dicarboxylic acid. These values are calculated based on established principles of

spectroscopy and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the predicted ¹H and ¹³C NMR chemical shifts for indan-2,2-dicarboxylic
acid.

Table 1: Predicted ¹H NMR Spectroscopic Data for Indan-2,2-dicarboxylic Acid
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10.0 - 13.0 Singlet (broad) 2H
Carboxylic acid

protons (-COOH)

~7.20 - 7.40 Multiplet 4H
Aromatic protons (C₄,

C₅, C₆, C₇)

~3.60 Singlet 4H
Methylene protons (-

CH₂)

Predicted using nmrdb.org

Table 2: Predicted ¹³C NMR Spectroscopic Data for Indan-2,2-dicarboxylic Acid

Chemical Shift (ppm) Carbon Atom Assignment

~175.0 Carboxylic acid carbons (-COOH)

~140.0 Quaternary aromatic carbons (C₃ₐ, C₇ₐ)

~127.0 Aromatic CH carbons (C₅, C₆)

~125.0 Aromatic CH carbons (C₄, C₇)

~55.0 Quaternary aliphatic carbon (C₂)

~35.0 Methylene carbons (-CH₂)

Predicted using nmrdb.org

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected

characteristic IR absorptions for indan-2,2-dicarboxylic acid are based on the typical

vibrational frequencies of its functional groups.

Table 3: Characteristic IR Absorptions for Indan-2,2-dicarboxylic Acid
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Wavenumber (cm⁻¹) Bond Vibration Intensity

3300 - 2500 O-H stretch (carboxylic acid) Strong, very broad

3100 - 3000 C-H stretch (aromatic) Medium

3000 - 2850 C-H stretch (aliphatic) Medium

1710 - 1680
C=O stretch (carboxylic acid

dimer)
Strong

1600, 1475 C=C stretch (aromatic) Medium to weak

1430 - 1395 O-H bend (in-plane) Medium

1300 - 1200 C-O stretch (carboxylic acid) Strong

920 O-H bend (out-of-plane) Broad, medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The expected fragmentation of indan-2,2-dicarboxylic acid in an electron

ionization (EI) mass spectrometer is outlined below.

Table 4: Expected Mass Spectrometry Fragmentation for Indan-2,2-dicarboxylic Acid

m/z Fragment Ion Fragmentation Pathway

206 [M]⁺ Molecular ion

189 [M - OH]⁺ Loss of a hydroxyl radical

161 [M - COOH]⁺ Loss of a carboxyl radical

116 [M - 2COOH]⁺
Loss of both carboxylic acid

groups

115 [C₉H₇]⁺
Loss of H from the indene

cation radical
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Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for indan-2,2-dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of indan-2,2-dicarboxylic acid.

Materials:

Indan-2,2-dicarboxylic acid

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of indan-2,2-dicarboxylic acid in 0.6-

0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully

dissolved.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a

larger number of scans due to the lower natural abundance and sensitivity of the ¹³C

nucleus.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra correctly.

Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H

and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and integration to assign the signals to the

respective nuclei in the molecule.

Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of solid indan-2,2-dicarboxylic acid.

Materials:

Indan-2,2-dicarboxylic acid

Potassium bromide (KBr, IR grade)

Agate mortar and pestle

Pellet press
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FTIR spectrometer

Procedure:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of indan-2,2-dicarboxylic acid with approximately 100-200 mg of dry KBr in

an agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Spectrum Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups and bond vibrations in the molecule.

Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of indan-2,2-dicarboxylic acid.

Materials:

Indan-2,2-dicarboxylic acid

Volatile solvent (e.g., methanol, acetonitrile)

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI,

Electrospray Ionization - ESI)
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Procedure (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via

a direct insertion probe or after separation by gas chromatography (GC). For direct insertion,

the sample is heated to induce volatilization.

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV) to cause ionization and fragmentation.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance.

Data Analysis:

Identify the molecular ion peak to determine the molecular weight.

Analyze the fragmentation pattern to gain structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid

organic compound such as indan-2,2-dicarboxylic acid.
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Caption: General workflow for the spectroscopic analysis of a solid organic compound.

To cite this document: BenchChem. [Spectroscopic Data and Analysis of Indan-2,2-
dicarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295680#indan-2-2-dicarboxylic-acid-spectroscopic-
data-nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1295680?utm_src=pdf-body-img
https://www.benchchem.com/product/b1295680#indan-2-2-dicarboxylic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1295680#indan-2-2-dicarboxylic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1295680#indan-2-2-dicarboxylic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b1295680#indan-2-2-dicarboxylic-acid-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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